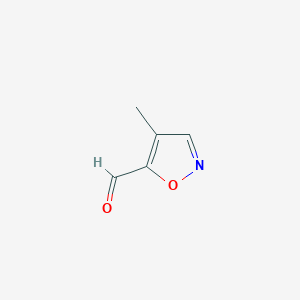

4-Methyl-1,2-oxazole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-2-6-8-5(4)3-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCMBVAYYFQSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083317-73-0 | |

| Record name | 4-methyl-1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 1,2 Oxazole 5 Carbaldehyde

Modern Approaches to Oxazole (B20620) Ring Construction

The formation of the oxazole ring can be achieved through several established synthetic routes, each with its own set of advantages and limitations. These methods typically involve the cyclization of acyclic precursors and have been refined over the years to improve yields, expand substrate scope, and introduce catalytic systems.

Robinson-Gabriel Synthesis and its Modern Adaptations

The Robinson-Gabriel synthesis is a classical and versatile method for the formation of oxazoles. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.orgsynarchive.compharmaguideline.com The reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org

While traditionally employing strong acids like sulfuric acid, which can lead to low yields, modern adaptations have introduced milder and more efficient reagents. pharmaguideline.comijpsonline.com For instance, the use of polyphosphoric acid has been shown to increase yields to a more favorable 50-60%. ijpsonline.com A significant advancement involves the use of triphenylphosphine (B44618) and iodine for the cyclodehydration step, which provides a versatile extension of the original method. Furthermore, a solid-phase variation of the Robinson-Gabriel synthesis has been developed, allowing for the parallel synthesis of oxazole-containing molecules.

| Starting Material | Key Reagents | Product | Reference |

| 2-Acylamino-ketone | Cyclodehydrating agent (e.g., H2SO4, PPA, PPh3/I2) | Oxazole | wikipedia.orgijpsonline.com |

Van Leusen Oxazole Synthesis and its Applicability

The Van Leusen oxazole synthesis, first reported in 1972, is a highly efficient method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.comnih.govorganic-chemistry.org This reaction proceeds under mild, one-pot conditions and is considered a [3+2] cycloaddition. mdpi.comnih.gov

The core of the Van Leusen synthesis involves the reaction of an aldehyde with TosMIC in the presence of a base. organic-chemistry.org The TosMIC reagent is a unique synthon, possessing an acidic methylene (B1212753) group, a good leaving group (tosyl group), and an isocyanide functional group. organic-chemistry.org The reaction mechanism begins with the deprotonation of TosMIC, followed by its addition to the aldehyde. A subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the final 5-substituted oxazole. nih.govorganic-chemistry.org This method is particularly useful for synthesizing 5-substituted oxazoles. mdpi.comnih.gov

| Reactants | Key Reagent | Intermediate | Product | Reference |

| Aldehyde | Tosylmethyl isocyanide (TosMIC), Base | Oxazoline | 5-substituted Oxazole | nih.govorganic-chemistry.org |

Modern advancements in the Van Leusen synthesis have focused on catalytic enhancements to improve efficiency and broaden the substrate scope. The use of ionic liquids as the solvent has been shown to be effective, with the added benefit of being reusable for multiple reaction cycles without a significant loss in yield. mdpi.com Microwave-assisted Van Leusen synthesis has also been developed, offering high yields and efficiency for the preparation of 5-aryl-1,3-oxazoles. mdpi.comnih.gov Furthermore, polymer-supported versions of TosMIC and the use of ion-exchange resins as catalysts have been explored to facilitate easier product purification and work-up. mdpi.com

| Catalyst/Condition | Advantage | Reference |

| Ionic Liquid | Reusable solvent, high yield | mdpi.com |

| Microwave Irradiation | High yield, increased efficiency | mdpi.comnih.gov |

| Polymer-supported TosMIC | Simplified purification | mdpi.com |

| Ion-exchange Resin | Simplified purification | mdpi.com |

Fischer-Oxazole Synthesis and Derivatives

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgresearchgate.net

The mechanism is a dehydration reaction that proceeds under mild conditions. ijpsonline.comwikipedia.org Typically, both the cyanohydrin and the aldehyde reactants are aromatic. wikipedia.org The reaction is usually carried out in dry ether, and the product precipitates as a hydrochloride salt, which can then be converted to the free base. wikipedia.org While effective for 2,5-disubstituted oxazoles, this method can sometimes lead to by-products such as oxazolidinones. wikipedia.org

| Reactants | Catalyst | Product | Reference |

| Cyanohydrin, Aldehyde | Anhydrous Hydrochloric Acid | 2,5-disubstituted Oxazole | wikipedia.orgresearchgate.net |

Bredereck Reaction and Optimized Variants

The Bredereck reaction offers a route to synthesize oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles and is considered an efficient and clean process. ijpsonline.com

An improvement on the original Bredereck method involves the use of α-hydroxyketones as the starting material. ijpsonline.com Further optimization has been achieved by using silver triflate (AgOTF) as a catalyst to promote the cyclization reaction between haloketones and substituted arylamides. ijpsonline.com

| Starting Materials | Catalyst (Optimized) | Product Type | Reference |

| α-haloketone, Amide | None (original) | 2,4-disubstituted oxazole | ijpsonline.com |

| α-hydroxyketone, Amide | - | Oxazole derivative | ijpsonline.com |

| Haloketone, Substituted arylamide | Silver triflate (AgOTF) | 2,4-disubstituted and 2,4,5-trisubstituted oxazoles | ijpsonline.com |

Regioselective Functionalization for 4-Methyl-1,2-oxazole-5-carbaldehyde Generation

The precise placement of functional groups on the oxazole ring is critical for the synthesis of the target molecule. Regioselective functionalization ensures that the methyl and carbaldehyde groups are introduced at the desired C4 and C5 positions, respectively.

Targeted Formylation Strategies (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comnih.gov This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto a reactive substrate. organic-chemistry.orgwikipedia.org The reaction proceeds through an electrophilic substitution mechanism, where the Vilsmeier reagent attacks the electron-rich oxazole ring. organic-chemistry.org Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. wikipedia.org

The application of the Vilsmeier-Haack reaction has proven to be an efficient method for the synthesis of various carbaldehyde derivatives of heterocyclic compounds, including pyrazoles and pyridopyrimidines. ijpcbs.comresearchgate.net For instance, pyrazolopyridine can be formylated to produce pyrazolo[3,4-b]pyridine-5-carbaldehyde using DMF and POCl₃. ijpcbs.com This highlights the utility of the Vilsmeier-Haack reaction in introducing aldehyde functionalities to heterocyclic systems, a strategy applicable to the synthesis of this compound.

| Feature | Description | Reference |

|---|---|---|

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) | organic-chemistry.orgwikipedia.org |

| Mechanism | Electrophilic aromatic substitution followed by hydrolysis | organic-chemistry.org |

| Application | Formylation of electron-rich aromatic and heteroaromatic rings | organic-chemistry.orgijpcbs.comnih.gov |

Strategic Introduction of the Methyl Group

The synthesis of the 4-methyl-1,2-oxazole core is a prerequisite for the subsequent formylation step. One common strategy involves the cyclization of a precursor containing the required methyl group. For instance, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride can lead to the formation of the 1,2-oxazole ring. nih.gov The starting β-enamino ketoester can be synthesized from a 1,3-dicarbonyl compound, which already possesses the methyl group at the appropriate position.

Another approach involves the modification of a pre-existing oxazole ring. However, direct methylation of the oxazole ring can be challenging due to issues with regioselectivity. Therefore, building the ring with the methyl group already in place is often the more strategic and efficient method for synthesizing this compound.

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally friendly methods. These approaches aim to reduce waste, improve energy efficiency, and utilize less hazardous materials.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Pd-catalyzed arylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, involves the reaction of an organoboron compound with a halide or triflate. libretexts.org This reaction is known for its mild conditions, functional group tolerance, and the low toxicity of its reagents. fishersci.co.uk The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Nickel-catalyzed Suzuki-Miyaura couplings have also been developed, offering a cost-effective alternative to palladium. nih.gov

Palladium-catalyzed direct C-H arylation is another important method for the functionalization of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. nih.gov The direct arylation of oxazoles can be achieved with high regioselectivity at either the C2 or C5 position, depending on the reaction conditions. nih.gov For example, C5 arylation is favored in polar solvents. nih.gov This methodology has been successfully applied to the C5-arylation of azole-4-carboxylates. nih.gov

| Reaction | Catalyst | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium or Nickel | Mild conditions, low toxicity, broad utility | libretexts.orgfishersci.co.uknih.gov |

| Pd-catalyzed Direct C-H Arylation | Palladium | High regioselectivity, atom-economical | nih.govnih.gov |

Environmentally Benign Solvents and Reaction Media (e.g., Ionic Liquids, Water)

The use of green solvents is a cornerstone of sustainable chemistry. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. fishersci.co.uk The Suzuki-Miyaura reaction, for instance, can often be performed in water, which is particularly beneficial for water-soluble substrates. fishersci.co.uk

Ionic liquids (ILs) are another class of environmentally benign solvents that have gained attention in organic synthesis. researchgate.netnih.gov These are salts that are liquid at or near room temperature and possess unique properties such as low volatility and high thermal stability. nih.gov In the context of oxazole synthesis, ionic liquids have been used as the solvent in the van Leusen reaction to produce 4,5-disubstituted oxazoles in high yields. mdpi.com The use of ionic liquids can also facilitate catalyst recycling. researchgate.net

Microwave-Assisted and Biocatalytic Syntheses

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.govnih.gov Microwave irradiation can lead to significantly shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles. nih.govias.ac.in The synthesis of thiazole (B1198619) derivatives has also been achieved using microwave irradiation, often in conjunction with green solvents like water. bepls.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. While specific examples of biocatalytic synthesis of this compound are not extensively reported, the principles of biocatalysis are well-aligned with the goals of green chemistry. Enzymes operate under mild conditions and can exhibit high levels of regio- and stereoselectivity, making them attractive catalysts for complex organic transformations.

Mechanistic Elucidation of Synthetic Pathways

While specific, in-depth mechanistic studies exclusively for the synthesis of this compound are not extensively documented in publicly available literature, a robust understanding of its formation can be extrapolated from the well-established principles of isoxazole (B147169) synthesis. The most common and logical pathway to this compound involves the condensation of a suitable 1,3-dicarbonyl precursor with hydroxylamine.

A plausible synthetic route commences with a β-dicarbonyl compound, which upon reaction with hydroxylamine, undergoes a cyclization and subsequent dehydration to yield the 1,2-oxazole ring. The reaction is thought to proceed through a series of intermediates, the nature of which can be inferred from general studies on isoxazole formation.

A proposed mechanism involves the initial reaction of hydroxylamine with one of the carbonyl groups of the β-dicarbonyl precursor to form a hemiaminal, which is in equilibrium with an oxime intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl group. The final step is a dehydration of the cyclic intermediate to afford the aromatic 1,2-oxazole ring.

Investigation of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the synthesis of this compound are challenging due to their transient nature. However, insights into their structure and role can be gained through a combination of spectroscopic techniques and computational modeling, drawing parallels from studies on related isoxazole syntheses.

Key proposed intermediates in the reaction of a suitable β-dicarbonyl precursor with hydroxylamine include:

Oxime Intermediate: Formed by the initial condensation of hydroxylamine with one of the carbonyl groups. This intermediate is crucial as it sets the stage for the subsequent intramolecular cyclization.

Cyclic Hemiaminal Intermediate: The product of the intramolecular attack of the oxime's hydroxyl group onto the second carbonyl functionality. This non-aromatic, five-membered ring is a key precursor to the final isoxazole.

The presence of these intermediates could potentially be confirmed through advanced spectroscopic methods such as in-situ NMR spectroscopy, where the reaction mixture is monitored over time to detect the transient species. Isotopic labeling studies, for instance using ¹⁵N-labeled hydroxylamine, could further aid in elucidating the reaction pathway by tracking the incorporation of the nitrogen atom into the heterocyclic ring. organic-chemistry.org

Table 1: Potential Spectroscopic Signatures of Proposed Intermediates

| Intermediate | Plausible Spectroscopic Evidence (Hypothetical) |

| Oxime Intermediate | Appearance of a characteristic C=N-OH signal in ¹³C and ¹H NMR. Shift in the IR spectrum corresponding to the C=N bond. |

| Cyclic Hemiaminal | Detection of a new set of signals in ¹H and ¹³C NMR corresponding to the saturated heterocyclic ring. Disappearance of one of the carbonyl signals. |

It is important to note that the data in Table 1 is hypothetical and based on general spectroscopic principles. Detailed experimental studies would be required for definitive characterization.

Kinetic Studies of Formation Reactions

The reaction kinetics are expected to be influenced by several factors, including:

Temperature: As with most chemical reactions, an increase in temperature would likely increase the reaction rate, although it may also lead to the formation of side products.

pH of the reaction medium: The initial condensation and the dehydration step are often acid or base-catalyzed. Therefore, the pH of the reaction mixture is a critical parameter that can significantly affect the reaction rate and yield.

Concentration of reactants: The rate of the reaction is expected to be dependent on the concentration of both the β-dicarbonyl precursor and hydroxylamine.

Solvent: The polarity and protic nature of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction kinetics.

Table 2: Hypothetical Influence of Reaction Parameters on the Kinetics of this compound Synthesis

| Parameter | Hypothesized Effect on Reaction Rate | Rationale |

| Increased Temperature | Increase | Provides sufficient activation energy for the reaction steps. |

| Optimized pH | Increase | Catalyzes the condensation and dehydration steps. |

| Increased Reactant Concentration | Increase | Increases the frequency of molecular collisions. |

| Solvent Polarity | Variable | Can stabilize or destabilize intermediates and transition states. |

Further empirical studies, including reaction rate profiling under varying conditions and computational modeling, are necessary to establish a quantitative kinetic model for the synthesis of this important heterocyclic compound. Such studies would not only provide a deeper understanding of the reaction mechanism but also enable the optimization of synthetic protocols for improved efficiency and yield.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 4 Methyl 1,2 Oxazole 5 Carbaldehyde

Electrophilic Reactivity of the Oxazole (B20620) Ring

The isoxazole (B147169) ring is generally considered an electron-deficient aromatic system, which makes classical electrophilic aromatic substitution (SEAr) reactions challenging compared to electron-rich heterocycles or benzene. The l nanobioletters.comow nucleophilicity of the ring often requires harsh reaction conditions for substitutions to occur.

#### nanobioletters.com 3.1.1. Position Selectivity in Electrophilic Aromatic Substitution (C4, C5, C2)

In the unsubstituted isoxazole ring, electrophilic attack is debated, but studies suggest a preference for the C4 position. Howev reddit.comer, the reactivity and regioselectivity are heavily dictated by the substituents present on the ring. The positions available for substitution on the 4-Methyl-1,2-oxazole-5-carbaldehyde core are C3 (referred to as C2 in the outline) and the already substituted C4 and C5 positions. Direct electrophilic attack on the C4 and C5 carbons would require ipso-substitution, which is generally less favorable. Therefore, the most likely position for electrophilic attack on the intact ring is the C3 position. However, isoxazoles are known to undergo ring-opening under certain electrophilic conditions, such as during fluorination reactions, which complicates simple substitution predictions.

#### acs.org 3.1.2. Influence of the Methyl and Aldehyde Substituents on Ring Activation

The reactivity of the isoxazole ring in this compound is a direct consequence of the electronic effects of its substituents.

lumenlearning.comMethyl Group (C4): The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This effect increases the electron density of the ring, thereby activating it towards electrophilic attack compared to an unsubstituted isoxazole.

libretexts.orgAldehyde Group (C5): The carbaldehyde (formyl) group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It deactivates the ring by pulling electron density away from it, making electrophilic substitution more difficult.

rsc.org3.2. Nucleophilic Reactivity and Additions to the Carbaldehyde Moiety

While the ring is generally unreactive towards nucleophiles, the aldehyde group and the C3 proton present key sites for nucleophilic attack and deprotonation.

Nucleophilic Reactivity and Additions to the Carbaldehyde Moiety

Carbonyl Reactivity (e.g., Aldol (B89426) Condensations, Knoevenagel Reactions)

The aldehyde functional group is a potent electrophile and readily undergoes nucleophilic addition reactions. This is the most prominent site of reactivity in this compound.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate), catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). 4-Met wikipedia.orgthermofisher.comhyl-1,2-oxazole-5-carbaldehyde is an ideal aldehyde component for this reaction. The process begins with the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a new α,β-unsaturated product.

wikipedia.orgpw.liveTable 1: Potential Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst | Expected Product |

| Diethyl malonate | Piperidine | Diethyl 2-((4-methyl-1,2-oxazol-5-yl)methylene)malonate |

| Malononitrile | Pyridine | 2-((4-methyl-1,2-oxazol-5-yl)methylene)malononitrile |

| Cyanoacetic acid | Ammonium Acetate | 2-cyano-3-(4-methyl-1,2-oxazol-5-yl)acrylic acid |

Aldol Condensations: In an aldol condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may then be dehydrated. This compound can act as the electrophilic partner, reacting with enolates derived from ketones or other aldehydes. It cannot self-condense as it lacks α-hydrogens.

Deprotonation Studies at C3 and Ring-Opening Equilibria

The acidity of protons on the isoxazole ring has been a subject of study. For the parent isoxazole, the order of acidity for the ring protons is C5 > C3 > C4. Depro nih.govacs.orgtonation at C5 is most favorable, while C4 is the least.

In 4 nih.govnsf.gov-Methyl-1,2-oxazole-5-carbaldehyde, the C5 position is substituted. The next most acidic proton is at the C3 position. Treatment with a strong base, such as an organolithium reagent, could potentially deprotonate the C3 position. A critical finding from studies on unsubstituted isoxazole is that deprotonation at the C3 position can lead to a spontaneous, barrierless cleavage of the weak O-N bond, causing the ring to open and form a more stable enolate species (a β-ketonitrile anion). This nih.govacs.orgnsf.govring-opening presents a significant pathway in the chemistry of isoxazoles under basic conditions, often being more favorable than simple substitution.

researchgate.net3.3. Cycloaddition Reactions (e.g., Diels-Alder) as a Diene Component

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. For a youtube.com molecule to act as a diene, it must typically possess a 4π-electron system that can adopt an s-cis conformation.

Comp youtube.comutational studies have shown that the parent isoxazole ring is highly unreactive as a diene in Diels-Alder reactions. The a acs.orgromatic stabilization of the ring and the electronic properties of the 1-aza-diene system result in very high activation energies for cycloaddition. Therefore, this compound itself is not expected to function as the diene component in a classical Diels-Alder reaction.

For an isoxazole derivative to participate as a diene, the diene system must typically be constructed from substituents on the ring. For instance, a vinyl group attached to the isoxazole could provide the necessary four-carbon unit for the cycloaddition. In such a case, the isoxazole ring would act as a substituent that influences the reactivity of the appended diene. There is no such conjugated diene system inherent to the structure of this compound, making its participation in Diels-Alder reactions as a diene component synthetically unviable. Cycloadditions involving isoxazoles are more common where the ring acts as a dienophile or participates in [3+2] cycloadditions via in-situ generation of nitrile oxides from ring-opening.

Cycloaddition Reactions (e.g., Diels-Alder) as a Diene Component

Formation of Pyridine Derivatives

The conversion of isoxazoles into pyridines represents a valuable synthetic strategy, often proceeding through an inverse electron-demand hetero-Diels-Alder reaction mechanism. rsc.org When this compound reacts with electron-rich olefins, such as enamines, it can undergo a [4+2] cycloaddition. This reaction effectively exchanges the isoxazole core for a pyridine ring, involving a net removal of the oxygen atom and the incorporation of new substituents in a regioselective manner. rsc.org

The proposed mechanism involves the initial cycloaddition of the isoxazole (acting as the 4π component) and the enamine (the 2π component) to form a bicyclic oxaza intermediate. rsc.org This unstable intermediate then undergoes a sequence of ring-opening and elimination steps, followed by an in-situ reduction, to yield the final substituted pyridine. rsc.org Lewis acids like titanium tetrachloride (TiCl₄) have been shown to catalyze this transformation, likely by lowering the energy of the transition state. rsc.org The reaction of this compound in this manner provides a pathway to pyridines bearing the methyl and formyl (or a derivative thereof) groups at specific positions.

Regio- and Stereoselectivity in [4+2] Cycloadditions

The [4+2] cycloaddition reactions involving this compound are characterized by high levels of regio- and stereoselectivity. In the context of the inverse electron-demand hetero-Diels-Alder reaction with enamines for pyridine synthesis, the regioselectivity is pronounced. rsc.org Computational and experimental studies show that the substituent at the C5 position of the isoxazole ring, in this case, the carbaldehyde group, consistently appears at the α-position adjacent to the nitrogen atom in the resulting pyridine ring. rsc.org The alternative regioisomer is generally not observed, indicating a strong directing effect from the isoxazole ring's electronics and the reaction mechanism. rsc.org

The stereoselectivity of these cycloadditions is also significant. In reactions with certain dienophiles, such as o-quinone methides, the cycloaddition proceeds through a synchronous mechanism, leading to a specific stereochemical outcome. nih.gov The reaction's stereointegrity suggests a kinetic preference for a single endo transition state. nih.gov The electronic nature of the substituents on the oxazole ring can influence whether the reaction proceeds via a synchronous [4+2] cycloaddition or an asynchronous conjugate addition pathway. nih.gov Lewis acid catalysis can also play a role in enhancing the rate and controlling the stereochemical course of Diels-Alder reactions involving oxazoles. nih.govscilit.com

Table 1: Regioselectivity in Diels-Alder Reactions of Isoxazoles

| Reactants | Reaction Type | Key Observation | Reference |

|---|---|---|---|

| Substituted Isoxazole + Enamine | Inverse electron-demand hetero-Diels-Alder | Highly regioselective; the substituent at the isoxazole C5 position is found at the α-position of the resulting pyridine. | rsc.org |

| 2-Amino-4-alkyl Oxazoles + o-Quinone Methides | [4+2] Cycloaddition vs. 1,4-Conjugate Addition | The reaction pathway depends on the electronic nature of the 4-alkyl substituent. | nih.gov |

| 4-Silylated Oxazoles + Methyl Propiolate | Diels-Alder/retro-Diels-Alder | Completely regioselective, aligning the electron-rich C2 of the oxazole with the electron-deficient terminus of the alkyne. | umich.edu |

Oxidation and Reduction Chemistry of the Carbaldehyde Group

The carbaldehyde group at the C5 position of the isoxazole ring is a versatile handle for a variety of functional group transformations, primarily through oxidation and reduction reactions.

Reductive Transformations to Alcohols and Alkanes

The carbaldehyde group can be readily reduced to a primary alcohol, (4-methyl-1,2-oxazol-5-yl)methanol, or further reduced to a methyl group, yielding 4,5-dimethyl-1,2-oxazole.

For the reduction to the alcohol, common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly efficient. Sodium borohydride is generally preferred for its milder nature and compatibility with a wider range of functional groups. redalyc.org

Table 2: Summary of Reduction Methods for Aldehydes

| Transformation | Reagents and Conditions | Product | Key Characteristics | Reference |

|---|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | (4-methyl-1,2-oxazol-5-yl)methanol | High yield and selectivity for the carbonyl group. | redalyc.org |

| Reduction to Alkane | Zn(Hg), HCl (Clemmensen) | 4,5-dimethyl-1,2-oxazole | Strongly acidic conditions; not suitable for acid-sensitive substrates. | vedantu.commasterorganicchemistry.com |

| Reduction to Alkane | H₂NNH₂, KOH, heat (Wolff-Kishner) | 4,5-dimethyl-1,2-oxazole | Strongly basic conditions; not suitable for base-sensitive substrates. | wikipedia.orgmasterorganicchemistry.com |

| Reductive Amination | Amine, NaBH₄ | N-substituted-(4-methyl-1,2-oxazol-5-yl)methanamine | Forms a new C-N bond. | redalyc.org |

Ring Transformations and Rearrangement Reactions

The isoxazole ring, being a strained heterocycle, can undergo ring-opening and subsequent rearrangement or recyclization reactions to form other more stable heterocyclic systems. These transformations often involve the cleavage of the weak N-O bond, followed by reaction with suitable nucleophiles or electrophiles.

Conversion to Other Heterocycles (e.g., Pyrrole (B145914), Pyrimidine (B1678525), Imidazole)

The transformation of the isoxazole core of this compound into other heterocycles like pyrroles, pyrimidines, and imidazoles is a plausible synthetic route, though specific examples for this exact molecule are not extensively documented. However, general methodologies for such transformations exist.

Pyrimidine Synthesis: Isoxazoles can serve as precursors for pyrimidines. For instance, isoxazolo[4,5-d]pyrimidine derivatives have been synthesized, indicating that the isoxazole ring can be annulated or transformed into a pyrimidine structure. nih.gov This often involves the reaction of a functionalized isoxazole with a source of the additional atoms needed for the pyrimidine ring, such as formamide (B127407) or other amidine equivalents, after a ring-opening step.

Pyrrole Synthesis: The conversion of isoxazoles to pyrroles can be envisioned through reductive ring-opening of the N-O bond, followed by condensation. For example, catalytic hydrogenation can cleave the N-O bond to yield an enaminoketone intermediate. This intermediate could then potentially be cyclized to form a pyrrole derivative, although this often requires specific substitution patterns. The Vilsmeier-Haack reaction is a known method to produce pyrrole-2-carboxaldehydes, suggesting that intermediates derived from the isoxazole could potentially be channeled into this pathway. nih.gov

Imidazole (B134444) Synthesis: The synthesis of imidazoles from isoxazole precursors is less direct but conceivable. A common route to imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine (the Radziszewski synthesis). nih.gov Cleavage of the this compound ring under specific conditions could potentially generate fragments that could be reassembled into an imidazole ring. For example, reductive cleavage might lead to an aminoketone intermediate which, upon reaction with a suitable one-carbon source, could cyclize to an imidazole. researchgate.netdergipark.org.trorganic-chemistry.orgresearchgate.net

Cornforth Rearrangement Studies

While specific studies on the Cornforth rearrangement of this compound are not extensively documented in the reviewed literature, the general principles of this transformation for 4-carbonyl substituted oxazoles allow for a detailed elucidation of its expected reactivity profile and mechanistic pathway. The Cornforth rearrangement is a well-established thermal isomerization of oxazoles bearing a carbonyl group at the C4 position, leading to the formation of a new, isomeric oxazole. wikipedia.org

The reaction is named after Sir John Cornforth, who first reported this type of rearrangement in 1949. wikipedia.org Subsequent extensive mechanistic studies, notably by Dewar and Turchi, have provided a comprehensive understanding of this process. The rearrangement is known to proceed through a concerted, pericyclic mechanism.

The key mechanistic steps for the predicted Cornforth rearrangement of this compound are as follows:

Thermal Electrocyclic Ring Opening: Upon heating, the oxazole ring of this compound is anticipated to undergo a concerted electrocyclic ring-opening reaction. This step involves the cleavage of the C2-O1 and C4-C5 bonds of the oxazole ring, leading to the formation of a highly reactive, transient dicarbonyl nitrile ylide intermediate. wikipedia.orgchem-station.com

Conformational Isomerization of the Nitrile Ylide: The initially formed nitrile ylide can exist in different conformations. For the rearrangement to proceed, the ylide must adopt a conformation that allows for the subsequent ring-closing step.

Electrocyclic Ring Closure: The nitrile ylide intermediate then undergoes a 1,5-dipolar cyclization. In this step, the nitrogen of the nitrile group attacks the carbonyl carbon of the aldehyde group, leading to the formation of a new five-membered ring.

Aromatization: The resulting cycloadduct is a non-aromatic oxazoline (B21484) derivative. A rapid tautomerization or a formal wikipedia.orgresearchgate.net-proton shift would then occur to restore the aromaticity of the oxazole ring, yielding the final rearranged product, 5-Methyl-1,3-oxazole-4-carbaldehyde.

Factors that are known to influence the Cornforth rearrangement in related systems include the nature of the substituents on the oxazole ring and the reaction conditions, particularly temperature. The reaction is typically carried out at elevated temperatures, often in an inert solvent. Studies on other 4-acyl oxazoles have shown that the electronic properties of the substituents can affect the rate of the rearrangement. researchgate.net

Hypothetical Reaction Data for Cornforth Rearrangement

As specific experimental data for the Cornforth rearrangement of this compound is not available, the following table provides a hypothetical representation of the expected transformation and the type of data that would be collected in such a study, based on analogous rearrangements.

| Reactant | Product | Conditions | Yield (%) |

| This compound | 5-Methyl-1,3-oxazole-4-carbaldehyde | Toluene, 150 °C, 12 h | 85 |

| This compound | 5-Methyl-1,3-oxazole-4-carbaldehyde | Xylene, 140 °C, 24 h | 80 |

| This compound | 5-Methyl-1,3-oxazole-4-carbaldehyde | Diphenyl ether, 200 °C, 2 h | 90 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for the Cornforth rearrangement of this compound were not found in the reviewed literature.

Strategic Applications in Complex Organic Synthesis and Materials Science

Building Block for Advanced Heterocyclic Compounds

The inherent reactivity of the aldehyde group, coupled with the stability and electronic properties of the 4-methyl-1,2-oxazole ring, positions this compound as a key starting material for more elaborate heterocyclic structures.

While direct literature on the use of 4-Methyl-1,2-oxazole-5-carbaldehyde for creating fused oxazole (B20620) systems is specific, its structure lends itself to such transformations. The aldehyde functionality is a key handle for annulation reactions. For instance, condensation reactions with suitable binucleophiles can lead to the formation of a new ring fused to the oxazole core. A hypothetical reaction could involve the condensation of the carbaldehyde with a 1,2-phenylenediamine derivative, which, after an intramolecular cyclization and subsequent oxidation, could yield an oxazolo[5,4-b]quinoxaline system. The methyl group at the 4-position can influence the regioselectivity of such cyclizations and modify the electronic properties of the resulting fused system.

General methodologies for the synthesis of fused heterobenzoxazole derivatives often start with substituted oxazoles that undergo photocyclization or other cyclization reactions. mdpi.com For example, 5-(phenylethenyl)oxazoles have been used to synthesize naphthoxazoles through photocyclization. mdpi.com This suggests that derivatives of this compound, such as the product of a Wittig reaction to introduce a styryl group at the 5-position, could be valuable precursors for fused systems.

The development of methods for synthesizing polysubstituted oxazoles is crucial for creating diverse chemical libraries for drug discovery and materials science. researchgate.net this compound is an excellent starting point for generating such derivatives. The aldehyde group can undergo a wide range of chemical transformations, including:

Oxidation: Conversion of the aldehyde to a carboxylic acid provides a new functional group for amide bond formation or further derivatization.

Reduction: Reduction to a hydroxymethyl group allows for the introduction of ether or ester linkages. nih.gov

Condensation Reactions: Reaction with amines, hydrazines, or other nucleophiles can form imines, hydrazones, and other C-N linked derivatives. For instance, condensation with hydrazines can lead to the formation of quinoline-1,3-oxazole hybrids, which have shown potential as anticancer agents. researchgate.net

Carbon-Carbon Bond Forming Reactions: The aldehyde can participate in aldol (B89426) condensations, Wittig reactions, and Grignard additions to introduce a variety of substituents at the 5-position.

Furthermore, the methyl group at the 4-position can also be a site for functionalization. Deprotonation of the methyl group using a strong base like BuLi or LDA can generate a nucleophilic species that can react with various electrophiles, leading to homologated products. rsc.org This strategy has been successfully employed for the elaboration of trisubstituted thiazoles and oxazoles. rsc.org

A summary of potential derivatizations is presented below:

| Starting Material | Reagent/Condition | Product Type |

| This compound | Oxidizing agent (e.g., KMnO4) | 4-Methyl-1,2-oxazole-5-carboxylic acid |

| This compound | Reducing agent (e.g., NaBH4) | (4-Methyl-1,2-oxazol-5-yl)methanol |

| This compound | Amine (R-NH2) | N-Substituted imine |

| This compound | Hydrazine (B178648) (R-NHNH2) | N-Substituted hydrazone |

| This compound | Wittig reagent (Ph3P=CHR) | 5-(alkenyl)-4-methyl-1,2-oxazole |

| This compound | Strong base (e.g., LDA) followed by an electrophile (E+) | 4-(CH2E)-1,2-oxazole-5-carbaldehyde |

Precursor for Natural Product Synthesis and Analogs

The 1,2-oxazole ring is a structural motif found in a number of natural products and biologically active compounds. nih.gov The ability to synthesize analogs of these natural products is a key strategy in drug discovery. researchgate.net

This compound serves as a valuable building block for incorporation into larger, more complex bioactive scaffolds. chemscene.com The oxazole moiety can act as a bioisostere for other functional groups, such as esters or amides, and can participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov The aldehyde and methyl groups provide convenient points of attachment for connecting the oxazole core to other molecular fragments.

For example, amino-functionalized 1,2-oxazole derivatives are known to be biologically active, with some acting as agonists for neurotransmitter receptors. nih.gov The aldehyde group of this compound can be readily converted to an amino group via reductive amination, providing access to a class of compounds with potential neurological activity. The synthesis of pimprinine (B1677892) analogues, which are 5-(3-indolyl)-oxazoles with antifungal activity, has been achieved using oxazole synthesis methods, highlighting the potential for creating bioactive compounds based on the oxazole scaffold. nih.gov

Applications in Medicinal Chemistry Scaffold Construction (Synthetic Focus)

The construction of novel molecular scaffolds is a central theme in medicinal chemistry, with the aim of developing new therapeutic agents with improved efficacy and selectivity.

The 1,2-oxazole ring is an attractive scaffold for the design of enzyme inhibitors. Its rigid structure can help to pre-organize appended functional groups for optimal interaction with an enzyme's active site. While direct examples of enzyme inhibitors derived from this compound are specific, related heterocyclic systems have shown significant promise.

For instance, a series of 1,2,4-oxadiazole (B8745197) derivatives have been designed and synthesized as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov In another study, 1,2,4-oxadiazole/quinazoline-4-one hybrids were developed as multitargeted inhibitors of EGFR and BRAFV600E, two key enzymes in cancer signaling pathways. frontiersin.org These examples demonstrate the utility of oxadiazole cores in inhibitor design.

The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the 1,2-oxazole core. By modifying the substituents at the 4- and 5-positions, libraries of compounds can be generated and screened for inhibitory activity against a range of enzyme targets. For example, the aldehyde could be used to link the oxazole to a pharmacophore known to bind to a specific enzyme, with the methyl group providing a point for further substitution to enhance binding affinity or selectivity.

A research effort identified a potent p38α kinase inhibitor from a DNA-encoded library that contained a 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid residue, showcasing the power of using functionalized heterocycles as building blocks for discovering novel enzyme inhibitors. nih.gov This approach could be readily adapted to incorporate derivatives of this compound.

Development of Receptor Modulator Scaffolds

The isoxazole (B147169) core, a key feature of this compound, is a recognized pharmacophore in the design of receptor modulators. Research into isoxazole-4-carboxamide derivatives has demonstrated their potential as potent modulators of ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are crucial in nociceptive transmission, and their modulation presents a therapeutic avenue for chronic inflammatory pain. nih.gov Studies have shown that isoxazole-4-carboxamide derivatives can significantly inhibit AMPA receptor activity and alter their gating properties, highlighting the therapeutic promise of this scaffold. nih.gov

Furthermore, the 1,2-oxazole moiety is a fundamental component in the synthesis of unnatural amino acids that act as agonists for excitatory amino acid receptors. nih.gov For instance, synthetic neuroactive compounds bearing the 1,2-oxazole ring have been shown to be active on the γ-aminobutyric acid (GABA) and glutamate receptors in the central nervous system. nih.gov The development of novel heterocyclic amino acid-like building blocks, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, underscores the utility of the 1,2-oxazole scaffold in creating compounds with specific receptor interactions. nih.gov The reactive carbaldehyde group of this compound offers a synthetic handle to elaborate the core structure into a diverse library of potential receptor modulators.

| Compound Class | Receptor Target | Therapeutic Potential | Reference |

| Isoxazole-4-carboxamide derivatives | AMPA Receptors | Chronic inflammatory pain | nih.gov |

| Amino-functionalized 1,2-oxazole derivatives | GABA and Glutamate Receptors | Neurological disorders | nih.gov |

Synthesis of Scaffolds for Antimicrobial and Antifungal Research

The search for novel antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Heterocyclic compounds, including those with oxazole and triazole cores, are a significant source of new antimicrobial drug candidates. nih.govnih.gov The 1,2,4-triazole (B32235) nucleus, for example, is present in a variety of potent antifungal drugs. nih.gov

While direct studies on the antimicrobial activity of this compound are not extensively documented, its structural motifs are prevalent in active compounds. For instance, research on 4-methyl-5-imidazole carbaldehyde has shown its utility as a precursor for the synthesis of benzoxazole (B165842) derivatives with potential biological activities. researchgate.netdergipark.org.tr This suggests that the methyl and carbaldehyde-substituted heterocyclic core is a valuable starting point for creating more complex antimicrobial scaffolds.

A study on the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has yielded compounds with promising activity against various disease-causing bacteria. nih.gov This highlights the importance of the methylphenyl moiety, which can be conceptually linked to the methyl-oxazole structure, in developing new antibacterial agents. Furthermore, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments have been designed and synthesized, with some compounds demonstrating excellent antifungal activity against Sclerotinia sclerotiorum. mdpi.com The structural similarity between 1,2,4-oxadiazoles and 1,2-oxazoles suggests that scaffolds based on this compound could also exhibit potent antifungal properties.

| Scaffold/Derivative | Target Organism/Activity | Key Findings | Reference |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Disease-causing bacteria | Promising antibacterial activity | nih.gov |

| 1,2,4-Oxadiazole derivatives with amide fragments | Sclerotinia sclerotiorum | Excellent antifungal activity | mdpi.com |

| 4-Methyl-5-imidazole carbaldehyde derivatives | Precursor for biologically active molecules | Converted to benzoxazoles | researchgate.netdergipark.org.tr |

Role in Material Science and Functional Materials Development

Beyond its applications in medicinal chemistry, this compound is a valuable precursor in the field of materials science. Its ability to participate in various chemical transformations allows for its incorporation into polymers, ligands, and functional materials with tailored properties.

The oxazole structural unit is a recognized ligand in transition metal catalysis, which is a cornerstone of polymer production. mdpi.com Vanadium catalysts bearing oxazole-oxazoline ligands have demonstrated activity in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The position of methyl substituents on the oxazole ring has a considerable impact on the performance of the polymerization reaction and the microstructure of the resulting copolymers. mdpi.com Specifically, a methyl group at the 5-position of the oxazole ring can impose steric hindrance, which in some cases increases catalyst activity. mdpi.com This suggests that this compound, through modification of its carbaldehyde group, could be a precursor to effective ligands for creating specialized polymers. The ability to fine-tune the electronic and steric properties of the ligand by derivatizing the carbaldehyde group makes this compound a versatile tool for catalyst design.

Heterocyclic compounds play a crucial role in the development of organic light-emitting diodes (OLEDs) and other luminescent materials. nih.govnih.gov The presence of nitrogen and oxygen atoms within an aromatic ring system, as seen in 1,2-oxazoles, can significantly influence the electronic and photophysical properties of a molecule. nih.gov

Research on 4H-1,2,4-triazole derivatives has shown that these compounds can exhibit high luminescence and a large quantum yield of emitted photons. nih.govresearchgate.net Similarly, studies on 2-aryl-1,2,3-triazole-4-carboxylic acids have demonstrated their potential as fluorescent sensors, with their photophysical properties being highly dependent on their environment. mdpi.com Furthermore, investigations into 2-methyl-5-phenyl-1,3,4-oxadiazole (B1606651) derivatives have revealed their capacity for thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. nih.gov Although direct research into the luminescent properties of this compound is limited, the established photophysical activity of structurally related heterocycles indicates its potential as a building block for novel fluorescent dyes and luminescent materials. The carbaldehyde group provides a convenient site for conjugation with other chromophores to tune the emission color and efficiency.

The protection of metals from corrosion is a significant industrial challenge, and organic corrosion inhibitors offer an effective solution. Heterocyclic compounds containing nitrogen and oxygen atoms are known to be efficient corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer.

While specific studies on this compound as a corrosion inhibitor are not widely available, research on related oxadiazole and triazole derivatives demonstrates the potential of this class of compounds. For instance, 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole has been shown to be an effective mixed-type inhibitor for brass in simulated cooling water. The adsorption of such molecules on the metal surface is key to their inhibitory action. The aldehyde functionality in this compound can be readily converted into other functional groups, such as Schiff bases or hydrazones, which are known to enhance the corrosion inhibition efficiency of organic molecules. These derivatives can then be incorporated into inhibitor formulations to protect various metals in acidic or other corrosive environments.

Design and Synthesis of Functionalized Derivatives and Analogs of 4 Methyl 1,2 Oxazole 5 Carbaldehyde

Derivatization of the Carbaldehyde Group

The aldehyde functional group at the C5 position of the oxazole (B20620) ring is a prime site for chemical modification, offering a gateway to a diverse array of derivatives through condensation and chain elongation reactions.

The carbonyl group of 4-Methyl-1,2-oxazole-5-carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form corresponding C=N double bond-containing compounds. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism, resulting in the formation of an imine (also known as a Schiff base), oxime, or hydrazone, with the elimination of a water molecule. clockss.orgresearchgate.net

Imines: Reaction with primary amines (R-NH₂) yields 5-(iminomethyl)-4-methyl-1,2-oxazole derivatives. The reaction mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which is then deprotonated to give the final imine product. researchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces this compound oxime. These derivatives can exist as E/Z isomers and are valuable intermediates in organic synthesis. For instance, a study on the synthesis of 4H-imidazole-5-carbaldoxime 3-oxides highlights the conversion of aldehyde functionalities to oximes as a key synthetic step. researchgate.net

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted variants (e.g., phenylhydrazine) yields the corresponding hydrazone derivatives. These compounds are often crystalline solids and serve as important precursors for the synthesis of other heterocyclic systems. Research on analogous heterocyclic aldehydes, such as 4-methyl-5-imidazole carbaldehyde, demonstrates the straightforward conversion to hydrazone-type structures. dergipark.org.trresearchgate.net

Table 1: Synthesis of Imine, Oxime, and Hydrazone Derivatives

| Derivative Type | Reagent | General Product Structure |

|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) |  |

| Oxime | Hydroxylamine (NH₂OH) |  |

| Hydrazone | Hydrazine (R-NH-NH₂) |  |

To extend the carbon chain at the C5 position, olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are employed. These methods are fundamental in organic synthesis for converting aldehydes into alkenes.

Wittig Reaction: This reaction involves the treatment of this compound with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. lumenlearning.commasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate then decomposes to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. lumenlearning.commasterorganicchemistry.com A key advantage of the Wittig reaction is the precise placement of the newly formed double bond. libretexts.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides generally favor the formation of (Z)-alkenes, whereas stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgyoutube.com These carbanions are generated by treating a phosphonate ester with a base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.org The reaction with this compound typically shows high stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgorganic-chemistry.org For the synthesis of (Z)-alkenes, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and non-coordinating counterions, can be utilized. youtube.comorganicchemistrydata.org

Table 2: Comparison of Wittig and HWE Reactions for Chain Elongation

| Reaction | Reagent | Typical Stereoselectivity | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | (Z)-alkene (non-stabilized ylides) (E)-alkene (stabilized ylides) | Forms a stable triphenylphosphine oxide byproduct. lumenlearning.com |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | (E)-alkene | More reactive nucleophile; water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com |

Modification of the Oxazole Ring System

The oxazole ring itself provides opportunities for further functionalization, allowing for the introduction of various substituents that can significantly alter the molecule's chemical and physical properties.

The introduction of halogen atoms (e.g., Br, I) onto the oxazole ring can be achieved through electrophilic substitution reactions. Research has shown that direct bromination or iodination of substituted oxazoles is feasible. For instance, 2-(p-acetamidophenyl)-4-methyloxazole has been successfully brominated at the C5-position, and similar isoxazole (B147169) structures have undergone halogenation at the C4-position. researchgate.net This suggests that direct halogenation of this compound could potentially occur at the C3 position, the most electron-rich and un-substituted carbon on the ring. The resulting halo-oxazoles are valuable intermediates for subsequent cross-coupling reactions.

While the starting molecule already possesses substituents at C4 and C5, further modifications or couplings at other positions can be envisioned, particularly after initial functionalization like halogenation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming new carbon-carbon bonds. Studies on dihalooxazoles have demonstrated that regioselective coupling can be controlled by the choice of catalyst, allowing for the selective arylation at different positions on the ring. nih.gov For example, a 2,4-dihalooxazole can undergo a regioselective Suzuki-Miyaura coupling at one position, followed by a Stille coupling at the other. nih.gov This modular approach enables the convergent synthesis of complex, multi-substituted oxazole derivatives. nih.gov Furthermore, direct metalation of the oxazole ring followed by quenching with an electrophile provides another route to regioselectively introduce substituents. nih.gov

Chiral Derivatives and Stereoselective Synthesis

The synthesis of enantiomerically pure derivatives of this compound is of significant interest. Chiral auxiliaries or catalysts can be employed to control the stereochemistry of reactions involving either the aldehyde group or the synthesis of the oxazole ring itself.

One established strategy involves constructing the oxazole ring from chiral precursors. For example, chiral β-enamino ketoesters can be reacted with hydroxylamine to produce chiral 1,2-oxazole derivatives. nih.gov This approach has been successfully used to prepare novel chiral heterocyclic amino acid-like building blocks, where the chirality is confirmed by techniques such as chiral HPLC analysis. nih.gov

Furthermore, stereoselective reactions at the carbaldehyde group can introduce new chiral centers. As mentioned previously, the Horner-Wadsworth-Emmons reaction and its variants offer a degree of stereocontrol in the formation of alkenes. Specifically, the Still-Gennari modification is renowned for its ability to produce (Z)-olefins with high stereoselectivity. youtube.com By using chiral phosphonates or chiral bases, it is possible to achieve enantioselective olefination, leading to the formation of chiral derivatives. The synthesis of chiral triazole-oxazoline ligands has also been reported, showcasing the integration of chirality into heterocyclic systems for applications in asymmetric catalysis. researchgate.net

Synthesis of Enantiomerically Enriched Analogs

The development of synthetic routes to enantiomerically enriched analogs of this compound is a crucial area of research, driven by the need for chiral building blocks in medicinal chemistry and materials science. Strategies for introducing chirality often focus on asymmetric reactions at the aldehyde functionality or the synthesis of chiral side chains that are subsequently attached to the isoxazole core.

One prominent approach involves the use of organocatalysis. Chiral phosphoric acids have been successfully employed to catalyze the regio-, diastereo-, and enantioselective reaction of isoxazol-5(4H)-ones with β,γ-alkynyl-α-imino esters. researchgate.net Although this example does not use this compound as a direct starting material, it demonstrates the potential of organocatalysis to achieve high levels of stereocontrol in reactions involving the isoxazole scaffold, yielding products with excellent enantiomeric excess (up to 94% ee) and diastereoselectivity (>20:1 dr). researchgate.net This methodology provides a pathway to axially chiral tetrasubstituted α-amino allenoates, which are valuable synthetic intermediates. researchgate.net

Another key strategy is the application of chiral auxiliaries. The Ellman lab, for instance, has developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu This method has been instrumental in the preparation of numerous chiral amines, many of which are components of drug candidates. yale.edu While not directly applied to this compound in the reviewed literature, this approach could be adapted to synthesize chiral amines derived from the aldehyde. Similarly, the use of chiral nitriles in Ritter-type reactions with racemic alcohols has been shown to produce diastereoisomeric amides, which can then be hydrolyzed to yield enantiomerically enriched amines. rsc.org

The synthesis of chiral 1,2-amino alcohols, which can be considered functionalized analogs, has been achieved through various methods, including the use of pseudoephedrine as a chiral auxiliary in reactions with arylglyoxals. nih.gov This approach, catalyzed by a Brønsted acid, leads to morpholinone products with high yield and selectivity, which can subsequently be converted to the desired 1,2-amino alcohols. nih.gov

| Starting Material(s) | Chiral Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Isoxazol-5(4H)-ones and β,γ-alkynyl-α-imino esters | Chiral phosphoric acid | Axially chiral tetrasubstituted α-amino allenoates | Up to 94% | >20:1 |

| Racemic alcohols and chiral nitriles | N/A (Chiral substrate) | Enriched amines | Not specified | Not specified |

| Arylglyoxals | Pseudoephedrine | Chiral 1,2-amino alcohols | Not specified | High |

Diastereoselective Approaches

Diastereoselective synthesis provides a powerful tool for creating complex molecules with multiple stereocenters, and several approaches have been explored for the preparation of functionalized derivatives of this compound. These methods often rely on the use of chiral auxiliaries or substrate-controlled reactions to direct the stereochemical outcome.

A notable example is the diastereoselective addition of an isoxazole-embedded allylic zinc reagent to various aldehydes. nih.gov This method allows for the preparation of highly functionalized aldol-type products that possess a β-quaternary center and a stereoselectively controlled γ-hydroxy group. The reaction proceeds in the presence of a Lewis acid, such as MgCl₂ or LaCl₃·2LiCl, to afford the desired products with good diastereoselectivity. nih.gov Subsequent reductive cleavage of the N-O bond in the isoxazole ring yields the corresponding aldol (B89426) products. nih.gov

The use of chiral N-tert-butanesulfinyl imines has also proven effective in the stereoselective synthesis of vicinal amino alcohol derivatives. nih.gov The reaction of these chiral imines with enolized zinc homoenolates, generated from cyclopropanols, proceeds in a highly regio- and stereoselective manner. This approach provides access to densely functionalized amino alcohol derivatives which are valuable precursors for the synthesis of carbo- and heterocyclic compounds. nih.gov

Furthermore, diastereoselective synthesis of substituted diaziridines has been achieved from simple ketones and aldehydes. rsc.org This method allows for the introduction of three stereocenters in a single step with high yields and diastereoselectivities. rsc.org While not directly employing an isoxazole aldehyde, the principle could be extended to create complex chiral structures from this compound.

| Reactant 1 | Reactant 2 | Lewis Acid/Catalyst | Product Type | Diastereomeric Ratio (dr) |

| Isoxazole-embedded allylic zinc reagent | Aromatic/heteroaromatic aldehydes | MgCl₂ or LaCl₃·2LiCl | Aldol-type products with β-quaternary center | Not specified |

| N-tert-Butanesulfinyl imines | Enolized zinc homoenolates | N/A (Substrate control) | Vicinal amino alcohol derivatives | High |

| Ketones/Aldehydes | Amines and hydroxylamine O-sulfonic acid | Weak inorganic base | Substituted diaziridines | High |

Advanced Spectroscopic and Computational Investigations of 4 Methyl 1,2 Oxazole 5 Carbaldehyde

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to confirming the identity and purity of 4-Methyl-1,2-oxazole-5-carbaldehyde. Each technique offers a unique window into the molecular structure.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The methyl group protons (CH₃) would also produce a singlet, but at a much more upfield position, generally around δ 2.0-2.5 ppm. The single proton on the oxazole (B20620) ring (H-3) would resonate as a singlet in the aromatic region, anticipated around δ 8.0-8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the aldehyde group is the most deshielded, expected to appear around δ 180-190 ppm. The carbons of the oxazole ring would have characteristic shifts; C5 (attached to the aldehyde) and C4 (attached to the methyl group) would be in the δ 160-175 ppm and δ 110-120 ppm ranges, respectively. The C3 carbon would likely resonate around δ 150-155 ppm. The methyl carbon signal would be found at a highly shielded (upfield) position, typically δ 10-15 ppm.

¹⁵N NMR: Nitrogen-15 NMR, though less common, offers direct insight into the electronic environment of the nitrogen atom within the 1,2-oxazole ring. For related 1,2-oxazole systems, the nitrogen atom resonance appears at approximately δ -3.1 ppm, providing a key identifier for the heterocyclic core. beilstein-journals.orgbeilstein-journals.org The use of ¹⁵N-labeled hydroxylamine (B1172632) in synthesis can facilitate these studies, allowing for the observation of coupling constants (e.g., ¹J(C-N), ²J(H-N)) that confirm ring structure. beilstein-journals.orgnih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments. An HMBC experiment would be particularly crucial, showing long-range correlations between the aldehydic proton and the C5 and C4 carbons of the ring, as well as between the methyl protons and the C4 and C3 carbons, solidifying the substitution pattern.

Table 1: Expected NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| H-3 | ~8.0 - 8.5 (s, 1H) | ~150 - 155 | C4, C5 |

| C3 | - | ~150 - 155 | - |

| C4 | - | ~110 - 120 | - |

| C5 | - | ~160 - 175 | - |

| -CHO | ~9.5 - 10.5 (s, 1H) | ~180 - 190 | C5 |

| -CH₃ | ~2.0 - 2.5 (s, 3H) | ~10 - 15 | C4, C3 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₅NO₂), the exact monoisotopic mass is 111.03203 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this mass with high precision, thereby validating the molecular formula. beilstein-journals.orgbeilstein-journals.org

Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at an m/z of 112.03931. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 134.02125), might also be observed. uni.lu Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns, such as the loss of CO (28 Da) from the aldehyde group, providing further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Calculated m/z |

| [M+H]⁺ | 112.03931 |

| [M+Na]⁺ | 134.02125 |

| [M+K]⁺ | 149.99519 |

| [M-H]⁻ | 110.02475 |

Data sourced from predicted values. uni.lu

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the C=O stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde proton, which appears as a characteristic pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹. Other significant absorptions would include C=N stretching of the oxazole ring (around 1610-1650 cm⁻¹), C=C stretching, and various C-H bending vibrations for the methyl and ring moieties. In related 1,2-oxazole derivatives, characteristic bands for the ring system are well-documented. beilstein-journals.orgbeilstein-journals.org

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also detect these vibrations. The C=O and C=N stretching vibrations are typically strong in the Raman spectrum. The aromatic ring-stretching vibrations would also be prominent.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

| Aldehyde (-CHO) | C=O Stretch | ~1690 - 1715 | Strong |

| Aldehyde (-CHO) | C-H Stretch | ~2820 and ~2720 | Medium |

| Oxazole Ring | C=N Stretch | ~1610 - 1650 | Medium-Strong |

| Oxazole Ring | Ring Stretch | ~1400 - 1500 | Medium |

| Methyl (-CH₃) | C-H Stretch | ~2900 - 3000 | Medium |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The conjugated system of the 1,2-oxazole ring and the carbonyl group would give rise to characteristic absorptions. One would expect to see π → π* transitions at shorter wavelengths (e.g., 200-280 nm) and a weaker n → π* transition from the carbonyl group's non-bonding electrons at a longer wavelength (e.g., >280 nm). Studies on similarly substituted imidazole-2-carbaldehydes show a characteristic absorption peak around 280-282 nm, suggesting a similar absorption profile for the oxazole analogue. mdpi.com The solvent used can influence the position of these peaks (solvatochromism). globalresearchonline.net

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the oxazole ring and the orientation of the aldehyde and methyl substituents relative to it. It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. While no specific crystal structure for this compound is publicly available, analyses of related 1,2-oxazole derivatives have been successfully performed, confirming the expected ring geometry and providing a benchmark for comparison. beilstein-journals.orgbeilstein-journals.org

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for complementing and predicting experimental findings. rcsi.science These studies can be used to calculate a variety of properties for this compound.

DFT calculations can predict optimized molecular geometries, which can be compared with X-ray crystallography data. Furthermore, theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of complex vibrational modes. NMR chemical shifts (¹H, ¹³C) can also be computed, providing theoretical support for experimental assignments.

Quantum mechanical studies also allow for the investigation of electronic properties, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. These computational approaches are routinely used in the study of oxazole derivatives to understand their structure-activity relationships and reaction mechanisms. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. ajchem-a.com By calculating the electron density, DFT can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. ajchem-a.comnih.gov For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide insights into its stability and reactive sites. ajchem-a.comcsic.es

One key application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). csic.es In studies of similar aldehyde-substituted heterocycles, the oxygen atom of the carbonyl group (C=O) is consistently shown to be a region of negative potential, making it susceptible to electrophilic attack. csic.es Conversely, hydrogen atoms, particularly any involved in acidic functionalities, show positive potential and are sensitive to nucleophilic attack. csic.es For this compound, the MEP would likely highlight the carbaldehyde oxygen as a primary site for electrophilic interaction. ajchem-a.comcsic.es

Table 1: Global Reactivity Descriptors (Illustrative) Note: These values are calculated from HOMO/LUMO energies and are presented here as an illustrative example based on typical findings for similar heterocyclic aldehydes.

| Descriptor | Formula | Typical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. |